Zonisamide is a sulfonamide anticonvulsant used as an adjunctive therapy in adults with partial-onset seizures. Zonisamide may act by blocking repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate. Zonisamide represents an alternative for patients that remain refractory to established antiepileptic drugs. In 1989, it was approved for commercial use in Japan. The US and Europe approved it in 2000 and 2005, respectively.
Zonisamide is an Anti-epileptic Agent. The mechanism of action of zonisamide is as a Carbonic Anhydrase Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of zonisamide is by means of Decreased Central Nervous System Disorganized Electrical Activity.
Zonisamide is a new generation anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. Zonisamide has not been associated with elevations in serum aminotransferase levels and clinically apparent drug induced liver disease has been reported with its use but is very rare.
Zonisamide is a sulfonamide derivative with an anticonvulsant property. The exact mechanism of action remains to be elucidated. Zonisamide appears to block sodium and calcium channels, thereby stabilizing neuronal membranes and suppressing neuronal hyper-synchronization. Although zonisamide shows affinity for the gamma-aminobutyric acid (GABA)/benzodiazepine receptor ionophore complex, it does not potentiate the synaptic activity of GABA. In addition, this agent also facilitates both dopaminergic and serotonergic neurotransmission.
Zonisamide is a sulfonamide anticonvulsant approved for use as an adjunctive therapy in adults with partial-onset seizures. Zonisamide may be a carbonic anhydrase inhibitor although this is not one of the primary mechanisms of action. Zonisamide may act by blocking repetitive firing of voltage-gated sodium channels leading to a reduction of T-type calcium channel currents, or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate.
A benzisoxazole and sulfonamide derivative that acts as a CALCIUM CHANNEL blocker. It is used primarily as an adjunctive antiepileptic agent for the treatment of PARTIAL SEIZURES, with or without secondary generalization.
Zonisamide
CAS No.: 68291-97-4
Cat. No.: VC21541012
Molecular Formula: C8H8N2O3S
Molecular Weight: 212.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 68291-97-4 |
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Molecular Formula | C8H8N2O3S |
Molecular Weight | 212.23 g/mol |
IUPAC Name | 1,2-benzoxazol-3-ylmethanesulfonamide |
Standard InChI | InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12) |
Standard InChI Key | UBQNRHZMVUUOMG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N |
Appearance | Solid powder |
Boiling Point | 457.2±47.0 °C at 760 mmHg |
Colorform | White needles from ethyl acetate |
Melting Point | 161-163 °C 160-163 °C 161 - 163 °C |
Chemical Properties and Structure
Zonisamide (C₈H₈N₂O₃S) is a synthetic 1,2-benzisoxazole-3-methanesulfonamide with a molecular weight of 212.23. Chemically unrelated to other antiepileptic drugs, it possesses a distinct sulfonamide group initially thought to suppress seizures through a mechanism similar to acetazolamide . Zonisamide forms white to pale yellow crystals or crystalline powder that demonstrates variable solubility in different solvents - freely soluble in acetone, sparingly soluble in methanol, slightly soluble in ethanol, and very slightly soluble in water, diethyl ether, and chloroform .
The chemical structure of zonisamide features a benzisoxazole ring with a methanesulfonamide group. Its precise chemical name is (1,2-benzoxazol-3-yl)methanesulfonamide with CAS number 68291-97-4 . The compound's unique chemical structure contributes to its multiple mechanisms of action and broad spectrum of activity against various seizure types.
Pharmacokinetics
Distribution
Zonisamide is moderately protein-bound, with approximately 40-50% binding to human plasma proteins. In vitro studies indicate that this binding is unaffected by the presence of other antiepileptic drugs including phenytoin, phenobarbital, carbamazepine, and sodium valproate . The compound has an apparent volume of distribution of approximately 1.1-1.7 L/kg in adults, indicating extensive distribution to tissues .
A notable characteristic of zonisamide is its saturable binding to erythrocytes. At low plasma concentrations, the erythrocyte/plasma Cmax ratio is approximately 11, decreasing to about 3 at therapeutic concentrations .
Elimination
Zonisamide possesses a long elimination half-life of approximately 50-69 hours in healthy volunteers, allowing for once or twice-daily dosing regimens . This extended half-life results from relatively lower systemic clearance and may improve medication adherence by enabling simplified dosing schedules .
Clinical Efficacy
Adjunctive Therapy
Zonisamide's efficacy as adjunctive therapy for partial seizures has been demonstrated in multiple randomized, double-blind, placebo-controlled trials. A notable European Phase 3 trial by Brodie et al. (2005) evaluated 351 patients with refractory partial seizures and showed significant dose-dependent reductions in seizure frequency compared to placebo . The results are summarized in Table 1.
Table 1: Efficacy of Zonisamide as Adjunctive Therapy in Refractory Partial Seizures
Seizure Type | Zonisamide 500 mg/day | Placebo | P-value |
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Complex partial seizures (% reduction) | -51.2% | -16.3% | P < 0.0001 |
All partial seizures (% reduction) | -50.6% | -19.4% | P < 0.0001 |
All seizures (% reduction) | -51.3% | -18.1% | P < 0.0001 |
Responder rate (≥50% reduction) | 52.5% | 17.9% | P < 0.0001 |
The study demonstrated a clear dose-response relationship, with responder rates (≥50% reduction in seizure frequency) of 46.7%, 53.8%, and 63.2% for zonisamide doses of 100 mg, 300 mg, and 500 mg daily, respectively . Freedom from all seizures was achieved in 13.8% of patients receiving zonisamide 500 mg/day compared to 4.5% of patients taking placebo .
Similar findings were observed in another pivotal study where zonisamide (300 mg/day) significantly reduced the frequency of all partial seizures (-46.4% vs. -19.4% for placebo; P = 0.0007) and all seizures (-41.8% vs. -18.1%; P = 0.0005) .
Monotherapy
Zonisamide has also demonstrated efficacy as monotherapy for patients with newly diagnosed partial epilepsy. A significant phase 3 randomized, double-blind, parallel-group, non-inferiority trial by Baulac et al. (2012) compared zonisamide (200-500 mg/day) with controlled-release carbamazepine (400-1200 mg/day) in 583 adults with newly diagnosed partial seizures . The results are presented in Table 2.
Table 2: Efficacy of Zonisamide as Monotherapy in Newly Diagnosed Partial Epilepsy
Outcome | Zonisamide | Carbamazepine | Difference (95% CI) |
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6-month seizure freedom | |||
Per Protocol population | 79.4% | 83.7% | -4.5% (-12.2%; 3.1%) |
Intent-to-Treat population | 69.4% | 74.7% | -6.1% (-13.6%; 1.4%) |
12-month seizure freedom | |||
Per Protocol population | 67.6% | 74.7% | -7.9% (-17.2%; 1.5%) |
Intent-to-Treat population | 55.9% | 62.3% | -7.7% (-16.1%; 0.7%) |
This study demonstrated that zonisamide monotherapy was non-inferior to controlled-release carbamazepine, with comparable 6-month and 12-month seizure freedom rates. The efficacy was particularly robust in patients with fewer than 4 seizures during the 3-month baseline period, where the difference between treatments was smaller .
Long-term Efficacy
Drug Interactions
One of the advantageous properties of zonisamide is its relatively low potential for interactions with other medications, including oral contraceptives . This characteristic is particularly valuable in epilepsy treatment, where polytherapy is common.
Clinical Applications
Zonisamide has established clinical utility in several areas:
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Adjunctive therapy: Zonisamide is approved for adjunctive therapy in adults with partial-onset seizures in Europe and the USA .
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Monotherapy: In Europe, zonisamide is approved as monotherapy for treatment of partial seizures in adults with newly diagnosed epilepsy .
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Pediatric use: While initially limited in pediatric applications, expanded guidelines in 2018 supported the use of zonisamide in pediatric patients with treatment-resistant focal epilepsy .
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Broader applications: Evidence supports zonisamide's use in both new-onset and treatment-resistant focal epilepsy . Additionally, research is exploring its potential utility in other central nervous system disorders .
As noted by the American Academy of Neurology and American Epilepsy Society guidelines, zonisamide is "an established and effective treatment recommendation for adjunctive therapy in adults with treatment-resistant focal epilepsy" .
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